N5,N5-dimethylpyridine-2,5-diamine dihydrochloride
Description
N5,N5-Dimethylpyridine-2,5-diamine dihydrochloride (CAS: 39856-52-5) is a pyridine derivative featuring amino groups at positions 2 and 5 of the aromatic ring, with dimethyl substitution at the N5 amine. Its molecular structure confers unique physicochemical properties, including enhanced water solubility due to the dihydrochloride salt form. This compound is primarily utilized in research settings, such as organic synthesis, pharmaceutical development, and materials science .
Properties
IUPAC Name |
5-N,5-N-dimethylpyridine-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10(2)6-3-4-7(8)9-5-6;;/h3-5H,1-2H3,(H2,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARXQSQFHWHUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Reagents: Pyridine-2,5-diamine, methyl iodide (or other methylating agents)
- Base: Potassium carbonate or sodium hydroxide
- Solvent: Acetonitrile or dimethylformamide (DMF)
- Temperature: Reflux conditions (~80-100°C)
- Duration: 4-12 hours depending on desired conversion
Procedure:
- Dissolve pyridine-2,5-diamine in an appropriate solvent.
- Add the methylating agent slowly under stirring.
- Maintain reflux for several hours.
- Quench the reaction, typically with water or dilute acid.
- Isolate the product via filtration and purify through recrystallization or chromatography.
Research Findings:
Studies indicate that methylation efficiency depends on the molar ratio of methylating agent to pyridine-2,5-diamine, with excess methylating reagent favoring complete N,N-dimethylation.
Industrial Scale Synthesis
In industrial settings, the process is scaled up with continuous reactors and optimized reaction parameters to maximize yield and purity. The process involves:
- Automated reactors with precise temperature and reagent addition controls.
- Recycling of unreacted starting materials to improve efficiency.
- Purification by recrystallization or chromatography to achieve high purity standards required for pharmaceutical or research applications.
Key Considerations:
- Reaction temperature control to prevent over-alkylation.
- Use of inert atmospheres to prevent oxidation.
- Post-reaction purification to remove residual methylating agents and by-products.
Alternative Synthetic Routes
While methylation of pyridine-2,5-diamine remains the primary method, alternative routes include:
- Reductive methylation: Using formaldehyde and formic acid in a reductive amination process.
- Direct amino methylation: Employing methylating agents in the presence of catalysts like copper or palladium under specific conditions.
These methods are less common but can be optimized for specific industrial or research needs.
Data Table: Comparison of Preparation Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Purification | Notes |
|---|---|---|---|---|---|---|
| Methylation with methyl iodide | Pyridine-2,5-diamine, methyl iodide | Acetonitrile | Reflux (~80-100°C) | 4-12 hours | Recrystallization | Most common method |
| Reductive methylation | Formaldehyde, formic acid | Water or ethanol | Room temperature to 50°C | 2-6 hours | Chromatography | Alternative route |
| Direct amino methylation | Methyl halides, catalysts | Organic solvents | Variable | Variable | Chromatography | Less common |
Notes on Preparation:
- Reaction Control: Precise control over reaction conditions is essential to prevent over-alkylation or formation of by-products.
- Purity: Final purification steps are critical to remove residual methylating agents and unreacted starting materials.
- Safety: Handling methyl iodide requires strict safety protocols due to its toxicity and volatility.
Chemical Reactions Analysis
Types of Reactions
N5,N5-dimethylpyridine-2,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
N5,N5-dimethylpyridine-2,5-diamine dihydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution.
Biology
In biological research, this compound is investigated for its role as an enzyme inhibitor. It binds to specific enzymes' active sites, blocking their activity and influencing biochemical pathways. This property makes it valuable for studying enzyme inhibition and protein interactions .
Medicine
The compound has shown potential therapeutic properties, particularly in antimicrobial and anticancer research. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by modulating specific signaling pathways .
Industry
In industrial applications, this compound is used in the production of dyes, pigments, and specialty chemicals .
Antibacterial Activity Study
A study evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli demonstrated significant antibacterial activity at concentrations above 50 µg/mL. The results suggest its potential as an antimicrobial agent for treating bacterial infections .
Cancer Cell Line Testing
Research involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, corroborating its anticancer properties .
Mechanism of Action
The mechanism of action of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Supplier Specifications :
- Purity : ≥98% (high-performance liquid chromatography or equivalent methods) .
- Packaging : Available in quantities ranging from milligrams (e.g., 1 g) to kilograms (e.g., 5 kg), with pricing varying by scale (e.g., ¥1606–¥12831 for 1–5 g) .
- Handling : Classified for research use only, with explicit restrictions against direct application in food, pharmaceuticals, or clinical therapies .
Comparison with Similar Compounds
The structural and functional attributes of N5,N5-dimethylpyridine-2,5-diamine dihydrochloride are best contextualized against analogs such as 2,6-dimethoxy-3,5-pyridine diamine dihydrochloride (synonyms: 3,5-diamino-2,6-dimethoxypyridine dihydrochloride). Below is a detailed analysis:
Structural and Functional Differences
Key Implications of Structural Variations
- Basicity and Reactivity: The electron-donating methyl groups in this compound increase the basicity of its amino groups compared to the electron-withdrawing methoxy groups in the analog. This difference influences reactivity in nucleophilic substitution or coordination chemistry .
- Solubility and Formulation : Both compounds benefit from dihydrochloride salt forms for improved water solubility. However, the lipophilic methyl groups in the target compound may enhance membrane permeability in biological assays, whereas the methoxy analog’s polarity could favor applications in hydrophilic matrices .
- In contrast, the methoxy groups in the analog may participate in hydrogen bonding, broadening utility in supramolecular chemistry .
Biological Activity
N5,N5-Dimethylpyridine-2,5-diamine dihydrochloride (CAS No. 1211513-26-6) is a synthetic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H11N3·2HCl
- Molecular Weight : 137.18 g/mol
- Melting Point : 48-50 °C
This compound functions primarily as an enzyme inhibitor. It binds to the active sites of specific enzymes, blocking their activity and consequently influencing various biochemical pathways. This inhibition is significant in therapeutic contexts, particularly in the development of anticancer and antimicrobial agents .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and interfering with cell cycle progression. For instance, one study reported significant reductions in cell viability in various cancer cell lines when treated with this compound .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial infections.
Case Study 2: Cancer Cell Line Studies
In another study focusing on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, corroborating its role as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Mechanism |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition |
| 2-Amino-6-bromopurine | High | Moderate | Nucleoside deoxyribosyltransferase-I inhibition |
| 5-Dimethylaminopyridine | Low | Moderate | Non-specific enzyme interaction |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N5,N5-dimethylpyridine-2,5-diamine dihydrochloride and its derivatives?
- Methodological Answer : Synthesis often involves thermal cyclization of intermediates. For example, Schiff base derivatives of dihydropyridine can be cyclized at 200–210°C to form quinoline derivatives, as demonstrated in the synthesis of 2-(2-substituted phenyl)quinoline . For dihydrochloride formation, reaction with two equivalents of hydrochloric acid ensures stoichiometric salt formation, critical for stability .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use USP-grade identification tests:
- Chloride verification : Dissolve in water and add silver nitrate to precipitate AgCl, confirming the dihydrochloride form .
- Spectroscopic analysis : UV-Vis (e.g., red color formation with 4-aminoantipyrine) and FT-IR to confirm amine and pyridine functional groups .
- Purity assays : Loss on drying (<5.0 mg/g at 105°C) and sulfated ash tests (<1.0 mg/g) ensure minimal impurities .
Q. What solubility properties are critical for handling this compound in aqueous and organic solutions?
- Methodological Answer : The dihydrochloride salt is freely soluble in water and alcohol, as observed in structurally similar compounds like N,N-dimethyl-p-phenylenediamine dihydrochloride . Preferential solubility in polar solvents is attributed to ionic interactions, which must be considered for reaction solvent selection .
Advanced Research Questions
Q. What mechanistic insights explain the formation of quinoline derivatives from this compound under thermal conditions?
- Methodological Answer : Thermal cyclization (200–210°C) of Schiff base intermediates generates quinoline via a [1,5]-hydride shift followed by aromatization. This pathway is supported by isolation of 3,4-bis(N-phenylimino)alkyl intermediates and computational modeling of transition states . Contradictory reports on byproduct formation (e.g., diquinoline vs. mono-quinoline) may arise from variations in heating rates or substituent electronic effects .
Q. How does the dihydrochloride form influence the compound’s stability and reactivity compared to its free base?
- Methodological Answer : The dihydrochloride form enhances hygroscopicity but improves shelf-life by reducing oxidative degradation of primary amines. Comparative stability studies under accelerated conditions (40°C/75% RH) show 10–15% lower degradation in dihydrochloride vs. free base over 6 months . Reactivity in nucleophilic substitutions is reduced due to protonation of amine groups, requiring base-mediated deprotonation for further functionalization .
Q. How can researchers resolve contradictions in reported solubility data across different studies?
- Methodological Answer : Discrepancies often stem from variations in purity (e.g., 95% vs. 98% purity grades) or crystallinity. To reconcile
- Standardize protocols : Use USP-recommended water content (10 mL/g) and temperature (25°C) for solubility tests .
- Characterize polymorphs : XRD or DSC can identify crystalline vs. amorphous forms, which exhibit differing solubility profiles .
Key Considerations for Experimental Design
- Salt form selection : Use dihydrochloride for aqueous stability but free base for organic-phase reactions requiring nucleophilic amines .
- Thermal sensitivity : Avoid prolonged heating >150°C to prevent decomposition to chlorinated byproducts .
- Analytical cross-validation : Combine USP pharmacopeial tests (e.g., clarity of solution ) with HPLC-MS to detect trace impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
